molecular formula C25H27ClN4O4S B11216080 7-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

7-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B11216080
M. Wt: 515.0 g/mol
InChI Key: MOKYZXZQDLXFJX-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative featuring a 4-(4-chlorophenyl)piperazine moiety linked via a 6-oxohexyl chain to a [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted with a sulfanylidene group. The 4-chlorophenyl group enhances lipophilicity, while the sulfanylidene group may contribute to hydrogen bonding or tautomerism, influencing receptor interactions .

Properties

Molecular Formula

C25H27ClN4O4S

Molecular Weight

515.0 g/mol

IUPAC Name

7-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C25H27ClN4O4S/c26-17-5-7-18(8-6-17)28-10-12-29(13-11-28)23(31)4-2-1-3-9-30-24(32)19-14-21-22(34-16-33-21)15-20(19)27-25(30)35/h5-8,14-15H,1-4,9-13,16H2,(H,27,35)

InChI Key

MOKYZXZQDLXFJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group.

    Reduction: Reduction reactions can occur at the oxohexyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The piperazine ring and chlorophenyl group are key functional groups that interact with biological receptors, potentially modulating their activity . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Compounds :

  • 4-(4-{4-[4-({(2RS,4SR)-2-[(4H-1,2,4-Triazol-4-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-sec-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one
  • Key Differences: Triazole rings replace the quinazolinone core; dichlorophenyl groups are present.
  • Impact : Triazoles offer distinct hydrogen-bonding capabilities and metabolic resistance, but the absence of the sulfanylidene group may reduce thiol-mediated interactions critical for certain enzyme inhibition .

Structural and Functional Data Table

Compound Core Structure Substituent Chain Length Molecular Weight Key Feature
Target Compound (4-chlorophenyl) Quinazolinone-dioxolane 4-(4-Chlorophenyl)piperazine 6-oxohexyl ~632.6 (estimated) High lipophilicity, sulfur interaction
Fluorophenyl Analog Quinazolinone-dioxolane 4-(2-Fluorophenyl)piperazine 6-oxohexyl ~616.6 Enhanced polarity, steric hindrance
K284-5246 Quinazolinone-dioxolane Benzodioxolyl-methylpiperazine 4-oxobutyl 610.67 Increased solubility, shorter chain
Triazole Derivatives Triazole-dioxolane 2,4-Dichlorophenyl, triazole Variable ~750–800 Triazole-mediated H-bonding, dichloro

Research Findings and Implications

  • Fluorophenyl vs. Chlorophenyl : Fluorine substitution improves metabolic stability but may reduce affinity for hydrophobic binding pockets .
  • Chain Length : The 6-oxohexyl chain in the target compound likely enhances conformational adaptability compared to shorter chains in K284-5246, which could improve target engagement .
  • Heterocyclic Modifications: Quinazolinone cores (target compound) exhibit different electronic profiles compared to triazoles, affecting redox properties and interaction with enzymes like kinases or phosphodiesterases .

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